

Application Notes and Protocols for WR99210-Based Parasite Selection

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of **WR99210** in the selection of genetically modified Plasmodium parasites. **WR99210** is a potent and selective inhibitor of Plasmodium dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This characteristic makes it an invaluable tool for the positive selection of parasites expressing a drug-insensitive version of DHFR, typically the human ortholog (hDHFR).

Mechanism of Action and Signaling Pathway

WR99210 acts by binding to the active site of the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) bifunctional enzyme, thereby blocking the production of tetrahydrofolate.[1] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion is lethal to the parasite. The selectivity of WR99210 arises from its significantly weaker interaction with human DHFR, allowing for the selection of parasites that have been genetically engineered to express hDHFR.[1][2] The expression of hDHFR can lead to a 4,000-fold increase in the half-maximal effective concentration (EC50) of WR99210 against transformed parasites.[1][3]

The folate biosynthesis pathway is a key target for antimalarial drugs. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for the conversion of dihydrofolate to

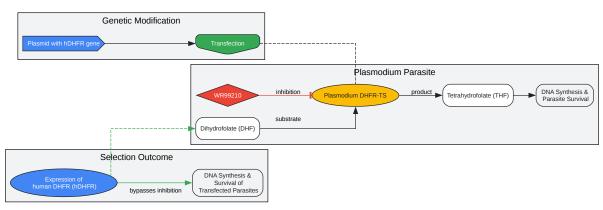






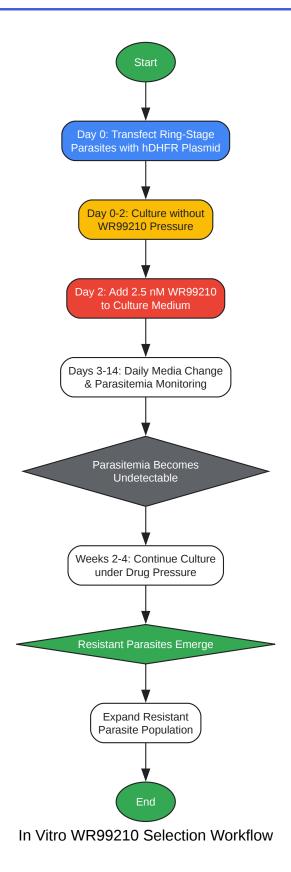
tetrahydrofolate, which is essential for DNA synthesis and parasite survival.[4] Antifolates like pyrimethamine and **WR99210** inhibit Plasmodium DHFR.[4][5] However, mutations in the dhfr gene can lead to resistance against pyrimethamine.[4][6][7] **WR99210** was developed to be effective against both wild-type and pyrimethamine-resistant parasite strains.[6][8]





Folate Biosynthesis Pathway and Inhibition by WR99210





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